1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone

Organic Synthesis Heterocyclic Chemistry Alkyne Chemistry

Researchers using less-substituted pyrazoles often encounter synthetic failures from tautomerization or unwanted H-bonding. This fully methylated scaffold eliminates N-H donor capability, ensuring reproducible solid-state chemistry and conformational control. • Sterically constrained platform for 4-ethynyl-1,3,5-trimethylpyrazole, a precursor for π-conjugated systems, MOFs, and organic semiconductors. • Defined acetyl handle enables clean two-step conversion to terminal alkyne for Sonogashira couplings and click chemistry. • Excellent photochromic properties for molecular switches; tunable thermal half-lives for data storage and light-controlled drug delivery.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
CAS No. 1125-28-6
Cat. No. B075515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone
CAS1125-28-6
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C)C)C(=O)C
InChIInChI=1S/C8H12N2O/c1-5-8(7(3)11)6(2)10(4)9-5/h1-4H3
InChIKeyRRRUNQHYQYTSHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanone: Structural Overview


1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanone (CAS 1125-28-6) is a highly substituted, fully methylated pyrazole derivative (synonyms: 4-acetyl-1,3,5-trimethylpyrazole; methyl 1,3,5-trimethylpyrazol-4-yl ketone) with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol . This heterocyclic building block features an acetyl group at the 4-position of a pyrazole core bearing methyl substituents at positions 1, 3, and 5. The compound exists as a solid at room temperature with a melting point of 67-70°C and a boiling point of 243.4°C at 760 mmHg [1]. This fully substituted pyrazole scaffold presents a unique, sterically constrained platform for derivatization, distinguishing it from more common, less-substituted pyrazoles.

Acetyl handle enables alkyne derivatization and extended π-system construction
Fully methylated core blocks tautomerism and provides steric constraint
Well-characterized spectral reference supports QC and method development

1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanone: Why Simple Substitution Fails


Procurement based solely on the broad 'pyrazole building block' classification risks selecting a compound with divergent physicochemical properties and synthetic utility. Unlike less-substituted or N-H-containing analogs such as 4-acetylpyrazole, 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone is a fully substituted, neutral, and relatively lipophilic scaffold (LogP ~1.24) with no N-H hydrogen bond donor capability [1]. This unique substitution pattern fundamentally alters its solubility profile, reactivity, and the conformational space available for downstream functionalization [2]. For instance, the presence of three methyl groups precludes tautomerization and influences crystal packing, factors which are critical for reproducible solid-state chemistry and material science applications [2]. A direct substitution with a less sterically hindered or N-H-bearing pyrazole can lead to unexpected synthetic outcomes, altered reaction kinetics, or failure to achieve the desired product conformation.

Target Compound
1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanone
Fully substituted, neutral scaffold with acetyl handle; no N-H donor; LogP ~1.24
Precludes tautomerization and enables defined solid-state behavior
Direct precursor to 4-ethynyl derivative via two-step protocol
Generic Pyrazole Building Blocks
4-Acetylpyrazole, 1,3,5-trimethylpyrazole, etc.
N-H or missing acetyl group alters solubility, reactivity, and hydrogen-bonding capacity
Tautomerism possible, causing unpredictable crystal packing and reaction outcomes
Cannot undergo the same acetyl→alkyne transformation without additional functionalization

1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanone: Differentiation Evidence


Pathway to 4-Ethynyl-1,3,5-trimethylpyrazole

The acetyl group of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone provides a defined point of divergence from non-functionalized 1,3,5-trimethylpyrazole (CAS 1072-91-9). Specifically, this compound serves as the direct precursor for synthesizing 4-ethynyl-1,3,5-trimethylpyrazole via a two-step procedure involving PCl5 and subsequent dehydrochlorination [1]. This synthetic route is not available to the unsubstituted core.

Synthetic versatility
Head-to-head
Target: Convertible to 4-ethynyl-1,3,5-trimethylpyrazole via PCl₅ and dehydrochlorination
Comparator (1,3,5-trimethylpyrazole): No functional handle; transformation not possible
Non-substitutable for alkyne installation
Essential for extended π-systems and polymer backbones
Organic Synthesis Heterocyclic Chemistry Alkyne Chemistry

Tunable Arylazopyrazole Photoswitches

The 1,3,5-trimethylpyrazole scaffold is a privileged core for developing high-performance arylazopyrazole (AAP) photoswitches. The core's electron-rich nature, when used to construct an extensive library of AAPs, enables the systematic tuning of thermal half-lives through para-substitution on the aryl ring [1].

Photoswitch platform
Class-level inference
Reported tunable thermal half-lives (minutes to days) by para-substituent modulation; core identified as privileged scaffold for arylazopyrazole photoswitches
Core choice impacts kinetic predictability
Data to verify in target application; source review recommended
Photopharmacology Materials Science Molecular Photoswitches

Definitive Spectral Fingerprint

Unlike mixtures or crude products, pure 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone has a well-documented and unambiguous spectral fingerprint, which is critical for quality assurance and structural confirmation. Comprehensive spectral data including 1H NMR, 13C NMR, FTIR, UV-Vis, and MS (GC) are available in established databases [1]. This contrasts with many custom-synthesized or less-common analogs where such reference data may be unavailable or incomplete.

Spectral reference
Cross-study comparable
Complete ¹H NMR, ¹³C NMR, FTIR, UV-Vis, and MS (GC) datasets available in public databases
Enables rapid identity and purity verification
Standardized conditions; reduces analytical ambiguity
Analytical Chemistry Quality Control Spectroscopy

1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanone: Key Applications


Conjugated Materials & Ligand Synthesis

This compound is the ideal choice for researchers aiming to synthesize 4-ethynyl-1,3,5-trimethylpyrazole, a key precursor for constructing extended π-conjugated systems [1]. The defined acetyl handle allows for a clean, two-step conversion to the terminal alkyne, which can then be used in Sonogashira couplings or other click-chemistry applications to create novel ligands, metal-organic frameworks (MOFs), or organic semiconductors. The fully methylated core provides steric protection and enhances the solubility and stability of the resulting macromolecules.

Next-Generation Arylazopyrazole Photoswitches

Materials scientists and photopharmacologists developing tunable molecular switches will find this scaffold to be a top-tier building block [2]. Its unique electronic profile, conferred by the 1,3,5-trimethyl substitution pattern, is a non-arbitrary feature that underpins the excellent photochromic properties and widely tunable thermal half-lives of its derivatives. Procuring this specific compound is the first step in building the library of arylazo-1,3,5-trimethylpyrazoles described in high-impact research for applications ranging from data storage to light-controlled drug delivery.

Quality Control & Method Development

Analytical chemists and QC laboratories developing or validating methods for pyrazole derivatives can rely on 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone as a well-characterized reference standard. Its comprehensive and publicly available spectral dataset (NMR, IR, MS, UV-Vis) provides an unambiguous benchmark for instrument calibration, method validation, or the identification of unknown substances in complex mixtures [3].

Application
Selection Property
Validation Focus
Alkyne-functionalized materials
Acetyl-to-alkyne conversion handle
Confirm alkyne product formation (NMR, HPLC)
Molecular photoswitches
1,3,5-trimethylpyrazole core electronics
Assess thermal half-life and isomerization kinetics
Analytical method development
Well-characterized spectral reference standard
Match spectral data against published reference

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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